Boc-D-Asn(Xan)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Asn(Xan)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-beta-xantyl-D-asparagine, is a compound with the molecular formula C22H24N2O6 . It has a molecular weight of 412.4 g/mol .
Molecular Structure Analysis
The InChI code for Boc-D-Asn(Xan)-OH is1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1
. The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Physical And Chemical Properties Analysis
Boc-D-Asn(Xan)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 100.8±3.0 kJ/mol, a flash point of 347.3±31.5 °C, and an index of refraction of 1.614 . The molar refractivity is 108.3±0.4 cm3, the polar surface area is 114 Å2, the polarizability is 43.0±0.5 10-24 cm3, and the molar volume is 310.7±5.0 cm3 .Scientific Research Applications
Peptide Synthesis and Modification
Protected amino acids, such as Boc-Asn derivatives, are pivotal in peptide synthesis, providing a way to control reaction specificity and protect functional groups during synthesis processes. The study by Cantacuzène and Guerreiro (1989) on the optimization of papain-catalyzed esterification highlights the utility of Boc-protected amino acids in enzymatic reactions, suggesting that similar approaches could be applicable for Boc-D-Asn(Xan)-OH in synthesizing peptides with specific modifications or for conjugation reactions (Cantacuzène & Guerreiro, 1989).
Photocatalytic Studies
Although not directly related to Boc-D-Asn(Xan)-OH, research on photocatalytic materials like BiOCl/Bi12O17Cl2 and MoS2 composites illustrates the importance of chemical modifications in enhancing photocatalytic capabilities. This implies that functionalized amino acids could play a role in materials science, particularly in the modification of photocatalytic surfaces or in the study of new photocatalytic mechanisms (Zhang et al., 2019).
Fluorescence Studies and Folding Processes
The synthesis and fluorescence properties of xanthone amino acids, as discussed by Hoppmann et al. (2013), provide an example of how Boc-D-Asn(Xan)-OH might be used in studying polypeptide folding processes through fluorescence. Xanthone derivatives exhibit typical fluorescence properties suitable for such studies, indicating that Boc-D-Asn(Xan)-OH could be a valuable tool in protein and peptide research to investigate structural dynamics (Hoppmann, Alexiev, Irran, & Rück-Braun, 2013).
Novel Synthesis Methods and Protective Group Chemistry
Research into novel protecting groups for carboxamide in peptide chemistry, as explored by Sakura, Hirose, and Hashimoto (1985), underlines the continuous evolution of peptide synthesis techniques. Such studies are crucial for developing more efficient synthesis strategies, indicating that Boc-D-Asn(Xan)-OH could be part of innovative approaches to peptide construction and the study of new protecting group chemistries (Sakura, Hirose, & Hashimoto, 1985).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asn(Xan)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.